N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-(3-Chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a heterocyclic compound featuring a pyridoindole core linked to a substituted phenyl group via a 4-oxobutanamide chain. Its structural complexity arises from the fused bicyclic pyrido[4,3-b]indole system, which is further substituted with a 3-chloro-4-methoxyphenyl moiety.
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-20-7-6-14(12-17(20)23)24-21(27)8-9-22(28)26-11-10-19-16(13-26)15-4-2-3-5-18(15)25-19/h2-7,12,25H,8-11,13H2,1H3,(H,24,27) |
InChI Key |
GXMLVAVAPWJEFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole. The key steps in the synthesis may involve:
Cyclization: Formation of the indole ring system through cyclization reactions.
Substitution: Introduction of the chloro and methoxy groups via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.
Interacting with DNA/RNA: Affecting the transcription and translation processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s pyrido[4,3-b]indole core differentiates it from pyrimido[5,4-b]indole analogs (e.g., ), which feature an additional nitrogen atom in the heterocyclic system.
- Substituent variations significantly impact molecular weight and polarity. For example, the 4-iodophenyl analog has a higher molecular weight (503.34 vs. ~450 for the target) due to iodine’s atomic mass.
Physicochemical Properties
The 3-chloro-4-methoxyphenyl group in the target compound enhances lipophilicity compared to simpler phenyl analogs. However, substituents such as iodine (in ) or benzyl groups (in ) further increase hydrophobicity. The acetamide chain in analogs may improve solubility compared to the butanamide linker in the target compound, depending on substitution patterns.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it may exert its effects.
Chemical Structure and Properties
The compound has a molecular formula of C19H21ClN2O2 and a molecular weight of approximately 360.88 g/mol. Its structure features a butanamide moiety linked to a pyridoindole core and a chloro-methoxyphenyl group, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2 |
| Molecular Weight | 360.88 g/mol |
| LogP | 2.304 |
| Polar Surface Area | 84.935 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves multiple steps that optimize yield and purity. The specific synthetic routes have not been extensively detailed in the literature but are crucial for producing the compound for research purposes.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . Compounds similar in structure have shown efficacy against various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For instance, derivatives with similar scaffolds have been reported to inhibit cell proliferation in breast cancer models.
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties. Inflammation is a critical component of many diseases, including rheumatoid arthritis and other chronic conditions. Compounds with related structures have demonstrated significant anti-inflammatory effects in vitro, potentially making this compound a candidate for further investigation in inflammatory diseases.
Antifungal Activity
The compound's biological profile suggests potential antifungal activity as well. Similar compounds have shown effectiveness against plant pathogens, indicating that this compound could be explored for agricultural applications as well.
Research Findings and Case Studies
- Anticancer Efficacy : A study indicated that related compounds inhibited growth in various cancer cell lines with IC50 values in the micromolar range. The specific mechanisms involved apoptosis induction and cell cycle arrest.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Antifungal Testing : Compounds structurally akin to this compound were tested against fungal strains like Bacillus subtilis, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
